REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]#[C:9][CH3:10])[CH:7]=1.[B:11](OC(C)C)([O:16]C(C)C)[O:12]C(C)C.[Li]CCCC.Cl.[OH-].[Na+]>C1COCC1.C1(C)C=CC=CC=1>[C:8]([C:6]1[CH:7]=[C:2]([B:11]([OH:16])[OH:12])[CH:3]=[N:4][CH:5]=1)#[C:9][CH3:10] |f:4.5|
|
Name
|
|
Quantity
|
2.96 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)C#CC
|
Name
|
|
Quantity
|
4.21 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
7.25 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
15.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.416 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at −40° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed up to −20° C. over a period of 8 min
|
Duration
|
8 min
|
Type
|
CUSTOM
|
Details
|
a reddish solution was formed
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with water (3×10 mL)
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
CUSTOM
|
Details
|
a very white cloudy solution was formed
|
Type
|
CUSTOM
|
Details
|
the layers did not separate
|
Type
|
ADDITION
|
Details
|
Solid sodium chloride was added
|
Type
|
CUSTOM
|
Details
|
the two layers were formed
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with THF (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined THF layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
the residue was concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#CC)C=1C=C(C=NC1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 553 mg | |
YIELD: CALCULATEDPERCENTYIELD | 22.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |